molecular formula C20H23N3O4 B6136403 2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B6136403
分子量: 369.4 g/mol
InChIキー: NVCVPSQFECUMKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Furosemide, is a synthetic diuretic drug that is commonly used to treat hypertension, congestive heart failure, and edema. It was first synthesized in 1962 by Hoechst AG, a German pharmaceutical company. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, leading to increased urine production and elimination of excess fluid from the body.

作用機序

2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased urine production and elimination of excess fluid from the body. This compound also inhibits the reabsorption of other electrolytes, such as potassium, magnesium, and calcium, which can lead to electrolyte imbalances.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause a decrease in blood volume and blood pressure, as well as a decrease in plasma volume and extracellular fluid volume. This compound can also lead to an increase in urine volume and sodium excretion, as well as a decrease in potassium, magnesium, and calcium excretion. This compound can cause electrolyte imbalances, which can lead to adverse effects such as muscle weakness, cramps, and arrhythmias.

実験室実験の利点と制限

2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages and limitations for lab experiments. Its diuretic effects make it useful for studying fluid and electrolyte balance in the body. This compound can also be used to induce acute kidney injury in animal models, which can be useful for studying the pathophysiology of this condition. However, this compound's potential to cause electrolyte imbalances can be a limitation for some experiments, and caution should be taken when interpreting results.

将来の方向性

There are several future directions for research on 2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential use in treating acute kidney injury, which is a common complication in hospitalized patients. This compound has been shown to be effective in animal models of acute kidney injury, and further research is needed to determine its potential clinical applications. Another area of interest is this compound's potential use in treating heart failure with preserved ejection fraction (HFpEF), which is a condition with limited treatment options. This compound has been shown to improve exercise capacity and symptoms in patients with HFpEF, and further research is needed to determine its long-term effects.

合成法

The synthesis of 2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, starting with the reaction of 3-pyridinemethanol with 2,5-dimethoxytetrahydrofuran to form the intermediate compound, 7-(3-pyridinylmethyl)-2,5-dimethoxytetrahydrofuran. This intermediate is then reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) and ethyl chloroformate to form the final product, this compound.

科学的研究の応用

2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied in scientific research for its diuretic effects and its potential therapeutic applications in various medical conditions. It has been shown to be effective in treating hypertension, congestive heart failure, and edema associated with liver cirrhosis and renal disease. This compound has also been studied for its potential use in treating acute kidney injury, acute pulmonary edema, and hypercalcemia.

特性

IUPAC Name

2-(5-methoxyfuran-2-carbonyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-6-5-16(27-17)18(24)23-11-8-20(14-23)7-3-10-22(19(20)25)13-15-4-2-9-21-12-15/h2,4-6,9,12H,3,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCVPSQFECUMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。